molecular formula C13H18ClNO2 B2900731 7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride CAS No. 2197053-87-3

7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride

Cat. No.: B2900731
CAS No.: 2197053-87-3
M. Wt: 255.74
InChI Key: DCYAKTVHYXZYPZ-UHFFFAOYSA-N
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Description

7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely studied for its diverse biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of indole with an oxane derivative in the presence of a methoxy group. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while substitution reactions can produce various halogenated or alkylated compounds .

Scientific Research Applications

7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities and make it a valuable compound for further research .

Properties

IUPAC Name

7-methoxyspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-11-4-2-3-10-12(11)14-9-13(10)5-7-16-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYAKTVHYXZYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NCC23CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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